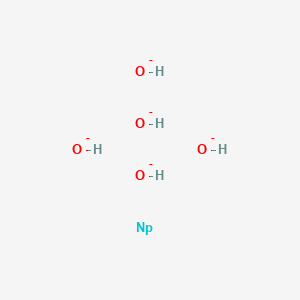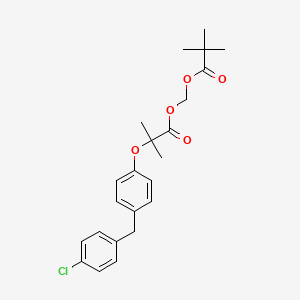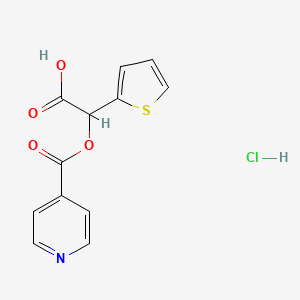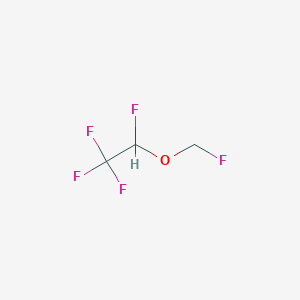
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane is a fluorinated ether with the molecular formula C3H3F5O. It is a colorless, non-flammable gas with a slight ethereal odor. This compound is part of the hydrofluoroether (HFE) family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluoroethane with fluoromethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.
Reduction: Reduction reactions can yield partially fluorinated ethers and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ethers, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds for pharmaceutical applications often includes this compound as a model compound.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a cleaning agent for electronic components.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature allows it to participate in unique chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence its reactivity and stability. In biological systems, it can interact with enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1-(fluoromethoxy)ethane: Another fluorinated ether with similar properties but different reactivity.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: A fluorinated ether used in various industrial applications.
Uniqueness
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane stands out due to its specific combination of fluorine atoms and ether linkage, which imparts unique chemical and physical properties. Its stability, non-flammability, and reactivity make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
56885-27-9 |
|---|---|
Molecular Formula |
C3H3F5O |
Molecular Weight |
150.05 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-2-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
InChI Key |
XDFJJLSCPQLSBD-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
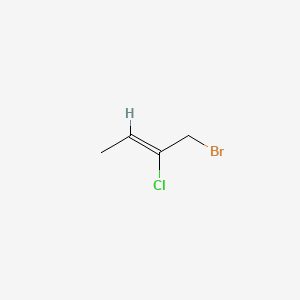
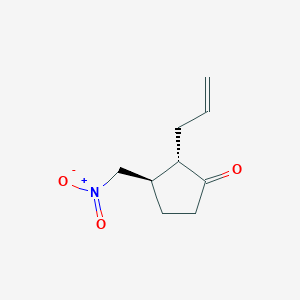
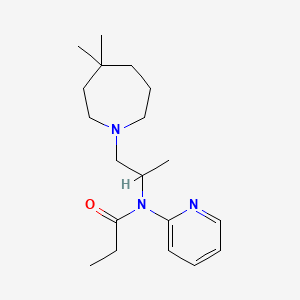
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
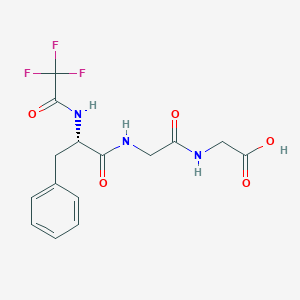
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)
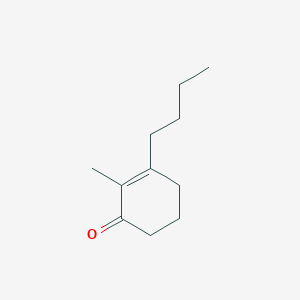

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
